Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H21F3N2O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,3,3-trifluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
- Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate
Uniqueness
Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22F3NO3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22F3NO3/c1-12(2,3)20-11(19)17-6-4-5-9(8-17)7-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3 |
InChI Key |
BAJDOFVVDXDMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
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